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molecular formula C9H6F3NO4S B8319884 3-Methylsulfonyl-4-trifluoromethoxyphenyl isocyanate

3-Methylsulfonyl-4-trifluoromethoxyphenyl isocyanate

Cat. No. B8319884
M. Wt: 281.21 g/mol
InChI Key: GPFKGRJQKJFFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503949B1

Procedure details

To 3-methylsulfonyl-4-trifluoromethoxyaniline (2.0 mmol, 500 mg) dissolved in ethyl acetate (6 ml) was added 3N HCl in ethyl acetate (5 ml) followed by concentration in vacuo. The residue was treated with toluene (3×5 mL) and each time concentrated in vacuo. To the residue was added toluene (10 mL) and trichloromethyl chloroformate (6 mmol, 0.73 mL), and under a N2atmosphere the suspension was gently refluxed for 2 hours at 120° C. Additional trichloromethyl chloroformate (6 mmol, 0.73 mL) was added and refluxing was continued overnight. The reaction mixture was concentrated in vacuo to afford 3-methylsulfonyl-4-trifluoromethoxyphenyl isocyanate.
Name
3-methylsulfonyl-4-trifluoromethoxyaniline
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.73 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[O:12][C:13]([F:16])([F:15])[F:14])[NH2:8])(=[O:4])=[O:3].Cl.C1(C)C=CC=CC=1.Cl[C:26](OC(Cl)(Cl)Cl)=[O:27]>C(OCC)(=O)C>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([N:8]=[C:26]=[O:27])[CH:9]=[CH:10][C:11]=1[O:12][C:13]([F:14])([F:15])[F:16])(=[O:4])=[O:3]

Inputs

Step One
Name
3-methylsulfonyl-4-trifluoromethoxyaniline
Quantity
500 mg
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(N)C=CC1OC(F)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.73 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Step Four
Name
Quantity
0.73 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with toluene (3×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
each time concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1OC(F)(F)F)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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